Cas no 1804101-70-9 (Methyl 3,5-bis(trifluoromethyl)picolinate)
Methyl 3,5-bis(trifluoromethyl)picolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3,5-bis(trifluoromethyl)picolinate
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- Inchi: 1S/C9H5F6NO2/c1-18-7(17)6-5(9(13,14)15)2-4(3-16-6)8(10,11)12/h2-3H,1H3
- InChI Key: RYQSGRLRFZIPGK-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=NC=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 313
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2
Methyl 3,5-bis(trifluoromethyl)picolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002219-250mg |
Methyl 3,5-bis(trifluoromethyl)picolinate |
1804101-70-9 | 95% | 250mg |
$931.00 | 2022-04-02 | |
| Alichem | A029002219-500mg |
Methyl 3,5-bis(trifluoromethyl)picolinate |
1804101-70-9 | 95% | 500mg |
$1,701.85 | 2022-04-02 | |
| Alichem | A029002219-1g |
Methyl 3,5-bis(trifluoromethyl)picolinate |
1804101-70-9 | 95% | 1g |
$2,866.05 | 2022-04-02 |
Methyl 3,5-bis(trifluoromethyl)picolinate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Methyl 3,5-bis(trifluoromethyl)picolinate
Comprehensive Overview of Methyl 3,5-bis(trifluoromethyl)picolinate (CAS No. 1804101-70-9)
Methyl 3,5-bis(trifluoromethyl)picolinate (CAS No. 1804101-70-9) is a highly specialized fluorinated picolinate derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl groups, exhibits remarkable chemical stability and reactivity, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Researchers and industry professionals frequently search for Methyl 3,5-bis(trifluoromethyl)picolinate suppliers, synthesis methods, and applications in drug discovery, reflecting its growing importance in modern chemistry.
The molecular structure of Methyl 3,5-bis(trifluoromethyl)picolinate features a picolinate core substituted with two trifluoromethyl groups at the 3 and 5 positions, along with a methyl ester functional group. This configuration enhances its lipophilicity and electron-withdrawing properties, which are critical for its role in cross-coupling reactions and catalysis. Recent studies highlight its utility in constructing heterocyclic compounds, a topic of high interest in medicinal chemistry forums and organic synthesis communities. Keywords like fluorinated building blocks and trifluoromethylated intermediates are often associated with this compound in academic literature.
In the context of sustainable chemistry, Methyl 3,5-bis(trifluoromethyl)picolinate aligns with the demand for eco-friendly synthetic routes. Innovations such as flow chemistry and microwave-assisted synthesis have been explored to optimize its production, reducing waste and energy consumption. These advancements address frequently searched queries like green synthesis of fluorinated compounds and scalable manufacturing processes. Additionally, its potential in crop protection agents and pharmaceutical intermediates makes it a focal point for agrochemical and biotech industries.
The analytical characterization of Methyl 3,5-bis(trifluoromethyl)picolinate involves techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry, ensuring compliance with stringent quality control standards. These methods are frequently discussed in analytical chemistry circles, particularly in relation to high-purity chemical standards. The compound’s stability under various storage conditions is another area of interest, with searches often including terms like chemical storage guidelines and handling precautions.
From a commercial perspective, Methyl 3,5-bis(trifluoromethyl)picolinate is available through specialized chemical suppliers and custom synthesis providers. Its pricing and bulk availability are common topics among procurement professionals, alongside inquiries about regulatory compliance and safety data sheets. The compound’s role in patented drug formulations and proprietary agrochemicals further underscores its economic value, driving demand in niche markets.
Future research directions for Methyl 3,5-bis(trifluoromethyl)picolinate may explore its applications in material science, such as organic electronics or polymeric materials, areas that align with trending searches like advanced functional materials and fluorine chemistry innovations. Collaborative efforts between academia and industry are expected to unlock new possibilities, reinforcing the compound’s relevance in cutting-edge scientific endeavors.
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